molecular formula C12H22O11 B1674315 Lactose CAS No. 63-42-3

Lactose

Número de catálogo B1674315
Número CAS: 63-42-3
Peso molecular: 342.3 g/mol
Clave InChI: DKXNBNKWCZZMJT-JVCRWLNRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Lactose is a natural sugar found in milk. It is a carbohydrate and is made up of two sugars: glucose and galactose . Lactose is an important source of energy for babies, and it is also commonly used in food processing and pharmaceutical drug manufacturing . It is one of the major components of milk and is only found in milk from mammals .


Synthesis Analysis

Lactose synthesis takes place in the Golgi apparatus of mammary epithelial cells (MEC) by the lactose synthase (LS) enzyme complex from two precursors, glucose and UDP-galactose . The enzyme complex is formed by galactosyltransferase, and it is associated with α-lactalbumin .


Molecular Structure Analysis

The molecular formula of lactose is C12H22O11, i.e., it is composed of 12 carbon atoms, 22 hydrogen atoms, and 11 oxygen atoms . It is a white solid that has a mild sweet taste. It is soluble in water and is a non-hygroscopic solid .


Chemical Reactions Analysis

Lactose on hydrolysis with 2% H2SO4 yields 1 mole of D-glucose and 1 mole of D-galactose . Polyhydric alcohol named lactitol is produced by the catalytic hydrogenation of lactose .


Physical And Chemical Properties Analysis

Lactose is a white solid with a mildly sweet taste . It is soluble in water . The molecular formula of lactose is C12H22O11 . Its molar mass is 342.297 g/mol . The density of lactose is 1.525 g/cm3 .

Aplicaciones Científicas De Investigación

Dairy Industry

Lactose is a carbohydrate uniquely associated with milk of almost all mammals, including humans . It plays a crucial role in the dairy industry, especially in the production of dairy products such as yogurt .

Food Industry

In the food industry, lactose is used to enhance the flavor and odor in baked goods . As a reducing sugar, it is involved in the Maillard reaction, which enhances the browning characteristics .

Pharmaceutical Industry

Lactose has different uses in the pharmaceutical industry . It is often used as a filler or binder in tablets and capsules .

Industrial Production

Lactose is used in the industrial production of isolated lactose and lactose derivatives . These derivatives have various applications in different industries .

Biological Significance

Lactose has biological, technological, and nutritional significance in human foods . It is a key component in human nutrition and has various health benefits .

Dairy Product Quality Management

Being aware of the different forms of lactose and their concentrations can be very helpful in managing dairy product quality, properties, and manufacturing efficiency .

Dairy Processing and Labeling

Lactose data is used to make increasingly important decisions in dairy processing, dairy product labeling, and milk production .

Milk Synthesis in Cows

Lactose plays an important role in milk synthesis within a cow . Milk production factors and dairy cattle breed selection influence the amount of high-value fat and protein produced per unit of lactose .

Safety And Hazards

Inhalation of high concentrations of lactose dust may irritate the throat . Ingestion may produce abdominal irritation if large quantities are consumed . Skin contact may irritate the skin on some super-sensitive persons . Eye contact may cause mechanical irritation .

Direcciones Futuras

The recent growing interest in lactose intolerance has resulted in the proliferation of lactose-free products by food manufacturing companies . Therefore, it is essential to diagnose and properly treat this pathology .

Propiedades

IUPAC Name

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8-,9-,10+,11+,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXNBNKWCZZMJT-JVCRWLNRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

37383-89-4, 16984-38-6 (Alternate)
Record name Lactose polymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37383-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lactose, anhydrous [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lactose, anhydrous

CAS RN

63-42-3
Record name (+)-Lactose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lactose, anhydrous [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ANHYDROUS LACTOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SY5LH9PMK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is lactose and how is it broken down in the human body?

A1: Lactose is a disaccharide sugar primarily found in milk and dairy products. It consists of two simple sugar units: glucose and galactose, linked together. [] The enzyme responsible for breaking down lactose is called lactase, which is located on the surface of cells lining the small intestine. [, ] Lactase splits lactose into glucose and galactose, allowing these simpler sugars to be absorbed into the bloodstream and used for energy. []

Q2: What is lactose intolerance and what causes it?

A2: Lactose intolerance occurs when the small intestine does not produce enough lactase to digest lactose efficiently. [, ] This results in undigested lactose passing into the large intestine, where it is fermented by bacteria, leading to the production of gases like hydrogen and methane, and causing symptoms such as bloating, gas, diarrhea, and abdominal discomfort. [, , ]

Q3: How common is lactose intolerance and does its prevalence vary across different populations?

A3: Lactose intolerance is a common condition, affecting approximately 65% of the global adult population. [] The prevalence of lactase persistence, the ability to digest lactose efficiently throughout adulthood, varies significantly across different geographic regions and ethnic groups. [] For instance, lactase persistence is most common in populations with a long history of dairy farming, such as those in Northern Europe. [, ] In contrast, lactose intolerance is highly prevalent in many Asian, African, and Hispanic populations. [, ]

Q4: How is lactose intolerance diagnosed?

A4: The gold standard for diagnosing lactose malabsorption, the underlying cause of lactose intolerance, is the hydrogen breath test (HBT). [, ] This test involves ingesting a lactose solution and measuring the levels of hydrogen in the breath at regular intervals. [, , ] An increase in breath hydrogen levels indicates that lactose is not being properly absorbed and is being fermented by bacteria in the colon. [, , ]

Q5: Can lactose intolerance be treated?

A6: While there is no cure for lactose intolerance, symptoms can be managed effectively through dietary modifications, such as reducing lactose intake or using lactase enzyme supplements. [, ]

Q6: How can lactose content be reduced or eliminated in milk and dairy products?

A7: There are two primary methods for reducing or removing lactose from milk and dairy products: enzymatic hydrolysis and chromatographic separation. [, ] Enzymatic hydrolysis involves using the enzyme lactase to break down lactose into glucose and galactose, making the products easier to digest for individuals with lactose intolerance. [, , ] Chromatographic separation, on the other hand, physically removes lactose from milk, resulting in a lactose-free product with a taste and texture very similar to regular milk. [, ]

Q7: What is the role of lactose in the production of fermented dairy products like yogurt?

A8: In yogurt production, lactose serves as the primary sugar source for starter cultures, such as Streptococcus thermophilus and Lactobacillus species. [, , ] These bacteria ferment lactose, producing lactic acid, which contributes to the characteristic tart flavor and texture of yogurt. [, , ] The breakdown of lactose during fermentation and the presence of bacterial lactase in yogurt may contribute to its better digestibility compared to milk for individuals with lactose intolerance. [, ]

Q8: How does lactose affect the browning of cheese during storage?

A9: The browning of cheese during storage can be influenced by the lactose utilization of lactic acid bacteria present in the cheese. [] Incomplete fermentation of lactose, particularly by certain strains of Streptococcus thermophilus, can lead to the accumulation of galactose in the cheese. [] This galactose can then participate in Maillard reactions with amino acids, contributing to the browning of the cheese over time. []

Q9: Can lactose be used to produce biofuels?

A10: Yes, lactose can be used as a substrate for the production of bioethanol, a renewable biofuel. [] Yeasts such as Kluyveromyces fragilis and Saccharomyces cerevisiae can ferment lactose, converting it into ethanol. [] Whey, a byproduct of cheese production that is rich in lactose, is a promising low-cost feedstock for bioethanol production. [, ]

Q10: How are beta-galacto-oligosaccharides (β-GalOS) produced and what are their health benefits?

A11: β-GalOS are prebiotic carbohydrates naturally present in small amounts in human milk and commercially produced from lactose using the enzyme β-galactosidase. [, ] They are non-digestible by human enzymes but can be fermented by beneficial bacteria in the colon, acting as prebiotics and promoting gut health. [, ] β-GalOS have been linked to several health benefits, including improved digestion, enhanced mineral absorption, and immune modulation. [, ]

Q11: What is the molecular structure of lactose?

A11: Lactose (C12H22O11) is a disaccharide sugar comprised of a glucose molecule and a galactose molecule linked by a β-1,4-glycosidic bond.

Q12: How is lactose utilized in molecular biology and genetic research?

A13: Lactose is commonly used as a selectable marker and inducer in molecular biology and genetic engineering. The lactose operon (lac operon) in bacteria like Escherichia coli serves as a model system for studying gene regulation. [, ] The presence of lactose can induce the expression of genes within the lac operon, allowing researchers to control gene expression in bacteria. [, ]

Q13: How do lactose crystals impact the design of settling equipment in industrial processes?

A15: Lactose crystals have a distinct tomahawk shape, which influences their settling behavior in industrial processes such as crystallization and separation. [] Understanding and accounting for the volume shape factor (VSF) of lactose crystals is crucial for designing efficient settling equipment. []

Q14: Can the structure of lactose be modified to alter its properties or applications?

A16: Yes, the structure of lactose can be modified through chemical or enzymatic methods to create lactose derivatives with altered functionalities. For example, lactose can be esterified or etherified to improve its solubility or used as a starting material for synthesizing other valuable compounds. []

Q15: How do different analytical methods contribute to our understanding of lactose?

A17: A variety of analytical techniques are employed to study lactose and its properties. High-performance liquid chromatography (HPLC) is widely used for separating, identifying, and quantifying lactose in various matrices, including food products and biological samples. [, , ] Gas chromatography-mass spectrometry (GC-MS) is employed to analyze the composition and structure of lactose and its derivatives. [] Other techniques like differential scanning calorimetry (DSC) provide insights into the thermal properties of lactose, such as its melting point and glass transition temperature. []

Q16: What are the future directions in lactose research?

A18: Future research on lactose is likely to focus on developing more efficient and cost-effective methods for producing lactose-free dairy products and exploring novel applications of lactose and its derivatives in food science, biotechnology, and pharmaceuticals. [] Further investigation into the role of lactose and its metabolites in human health, particularly their impact on the gut microbiome and immune system, is also warranted. []

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